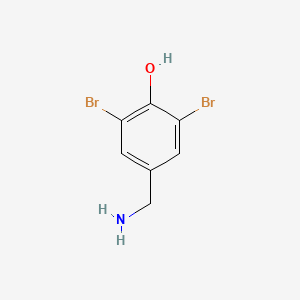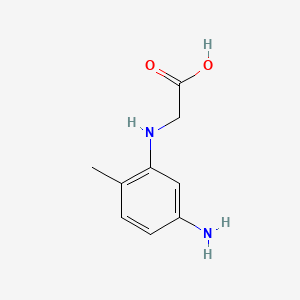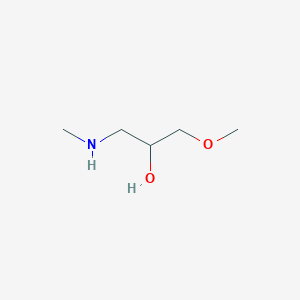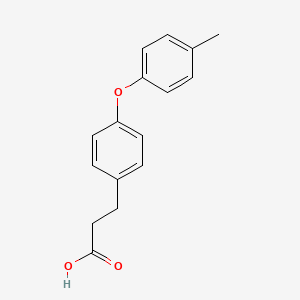
2,2',2''-(2,4,6-トリフルオロベンゼン-1,3,5-トリイル)トリス(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン)
概要
説明
2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound characterized by its trifluorobenzene core and multiple boronic acid derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid groups make it a versatile reagent for cross-coupling reactions, which are essential in organic synthesis.
Biology
In biological research, this compound is used in the study of enzyme inhibitors and as a tool for probing biological systems. Its ability to bind to specific biomolecules makes it valuable for understanding biological processes.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry
In industry, this compound is used in the development of advanced materials and coatings. Its properties make it suitable for applications requiring high thermal stability and chemical resistance.
作用機序
Target of Action
The primary target of the compound 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), also known as 2,4,6-Trifluorobenzene-1,3,5-triboronic acid, pinacol ester, is the formation of carbon-carbon bonds. This compound is a boron reagent used in Suzuki–Miyaura coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boron reagent is transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of an organoboron compound (like our compound of interest) with a halide or pseudohalide under the action of a palladium catalyst . The downstream effects include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Result of Action
The molecular and cellular effects of the compound’s action involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds . These compounds have wide applications in various fields, including pharmaceuticals and materials science .
Action Environment
The action, efficacy, and stability of 2,2’,2’'-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be tolerant of a wide range of functional groups and can be performed in various solvents . .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step process starting with 2,4,6-trifluorobenzene as the core structure. The boronic acid derivatives are introduced through a series of reactions involving boronic esters and appropriate catalysts. The reaction conditions often require anhydrous environments and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The boronic acid groups can be oxidized to form boronic acids or borates.
Reduction: : Reduction reactions can be used to modify the trifluorobenzene core.
Substitution: : Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
類似化合物との比較
Similar Compounds
Some similar compounds include:
Boronic acids and their derivatives: : These compounds share the boronic acid functional group and are used in similar applications.
Trifluorobenzene derivatives: : These compounds have a similar core structure and are used in various chemical and biological applications.
Uniqueness
What sets 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) apart is its trifluorobenzene core combined with multiple boronic acid groups, providing unique reactivity and versatility compared to other similar compounds.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2,4,6-trifluoro-3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36B3F3O6/c1-19(2)20(3,4)32-25(31-19)13-16(28)14(26-33-21(5,6)22(7,8)34-26)18(30)15(17(13)29)27-35-23(9,10)24(11,12)36-27/h1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMPPJKUOMDMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)B4OC(C(O4)(C)C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36B3F3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609742 | |
| Record name | 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
408492-24-0 | |
| Record name | 2,2',2''-(2,4,6-Trifluorobenzene-1,3,5-triyl)tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















